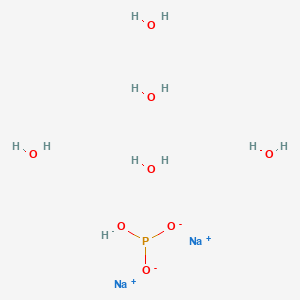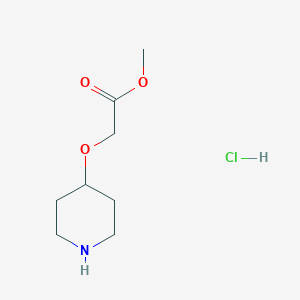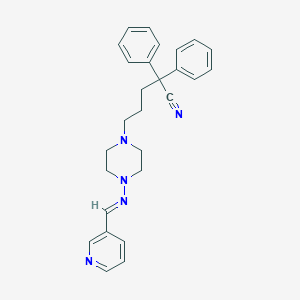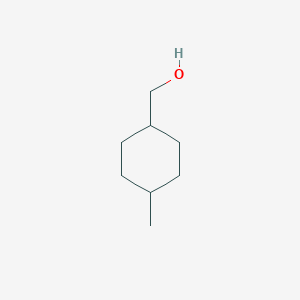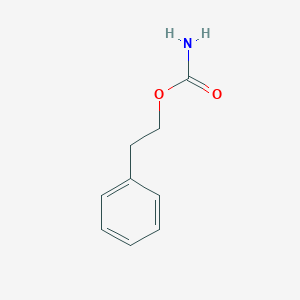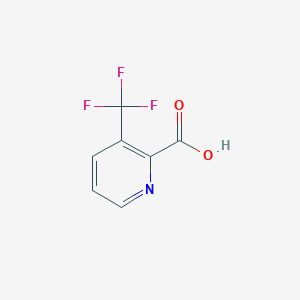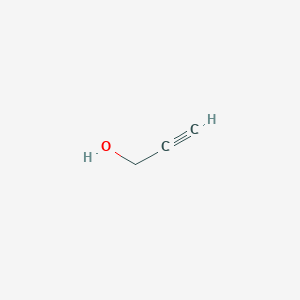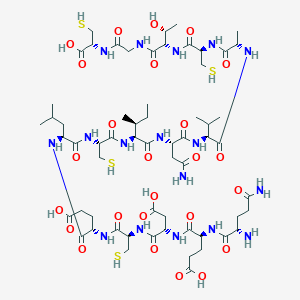
Uroguanylin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroguanylin is a peptide hormone that is produced by the small intestine and kidneys. It is a member of the guanylin family of peptides and plays a crucial role in the regulation of fluid and electrolyte balance in the body. Uroguanylin has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
Uroguanylin exerts its physiological effects by binding to the guanylate cyclase C (GC-C) receptor, which is expressed on the surface of intestinal and renal epithelial cells. Binding of uroguanylin to the GC-C receptor activates the intracellular signaling pathway, which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the activation of downstream effectors, which ultimately result in the physiological effects of uroguanylin.
Biochemische Und Physiologische Effekte
Uroguanylin has a range of biochemical and physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure. Uroguanylin has been shown to increase the secretion of water and electrolytes in the intestine and kidney, which helps to maintain fluid and electrolyte balance in the body. It also modulates intestinal motility by increasing the tone and frequency of contractions, which helps to regulate the movement of food through the digestive tract. In addition, uroguanylin has been shown to regulate blood pressure by modulating the activity of the renin-angiotensin-aldosterone system.
Vorteile Und Einschränkungen Für Laborexperimente
Uroguanylin has several advantages for lab experiments, including its high potency, stability, and specificity. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the physiological effects of the peptide. However, there are also some limitations to using uroguanylin in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other hormones or neurotransmitters. In addition, the effects of uroguanylin may vary depending on the experimental conditions, such as the concentration of the peptide or the type of tissue being studied.
Zukünftige Richtungen
There are several future directions for research on uroguanylin. One area of interest is the development of uroguanylin-based therapies for the treatment of various diseases. For example, uroguanylin has been shown to have potential therapeutic applications in the treatment of inflammatory bowel disease, constipation, and hypertension. Another area of interest is the elucidation of the molecular mechanisms underlying the physiological effects of uroguanylin. This could lead to the development of more specific and effective therapies that target the GC-C receptor and downstream effectors. Finally, further research is needed to explore the potential interactions between uroguanylin and other hormones and neurotransmitters, which could provide new insights into the regulation of fluid and electrolyte balance in the body.
Synthesemethoden
Uroguanylin is synthesized as a preprohormone that undergoes post-translational processing to produce the mature peptide. The preprohormone is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus, where it is cleaved to produce the prohormone. The prohormone is further processed in the secretory vesicles to produce the mature peptide.
Wissenschaftliche Forschungsanwendungen
Uroguanylin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. It has been shown to have a range of physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure.
Eigenschaften
CAS-Nummer |
152175-68-3 |
|---|---|
Produktname |
Uroguanylin |
Molekularformel |
C61H101N17O25S4 |
Molekulargewicht |
1600.8 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Andere CAS-Nummern |
152175-68-3 |
Sequenz |
QEDCELCINVACTGC |
Synonyme |
uroguanylin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



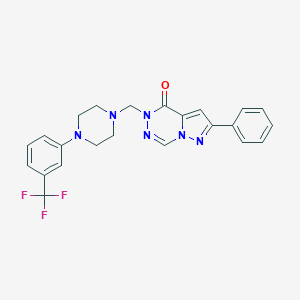
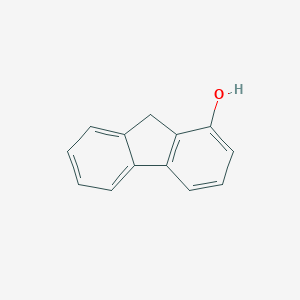
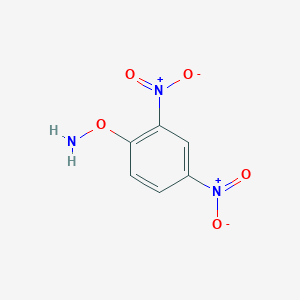
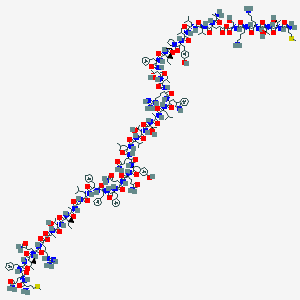
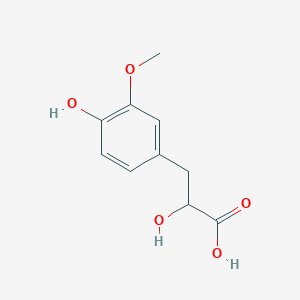
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
